N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide is a chemical compound that exhibits significant interest in the field of medicinal chemistry. It belongs to a class of compounds known for their potential therapeutic applications, particularly in the treatment of various diseases. The compound is characterized by its unique molecular structure, which includes a cyclopropyl group and an oxadiazole moiety, contributing to its biological activity.
This compound can be found in various scientific literature and patent databases, indicating its relevance in research and development. Notably, it is cataloged in platforms such as PubChem and DrugBank, where detailed chemical properties and structural information are available for researchers.
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide is classified as an organic compound with the molecular formula . It features a benzamide functional group along with difluorobenzene and oxadiazole structures. This classification positions it within the broader category of pharmaceutical compounds being explored for their biological activities.
The synthesis of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide typically involves multi-step organic reactions. Common methods include:
The synthesis often requires specific conditions such as controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions. Advanced techniques like high-performance liquid chromatography may be employed for purification and analysis of the intermediates.
The molecular structure of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide features:
The compound has a molecular weight of approximately 339.36 g/mol. Its structural representation can be derived from computational chemistry software or databases such as PubChem .
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide can participate in various chemical reactions:
These reactions often require specific catalysts or reagents to facilitate the transformations while minimizing side products.
The mechanism of action for N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide involves its interaction with biological targets such as enzymes or receptors. The presence of fluorine atoms enhances binding affinity due to increased electronegativity and lipophilicity.
Research indicates that compounds with oxadiazole moieties often exhibit antimicrobial or anticancer properties due to their ability to disrupt cellular processes or inhibit target enzymes effectively.
Key physical properties include:
Relevant data include melting point ranges and spectral data (NMR, IR) which help confirm structural integrity during synthesis and analysis.
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide has potential applications in:
This compound represents a promising area of research within medicinal chemistry and pharmacology due to its diverse potential applications and unique molecular characteristics.
The synthesis of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide employs a convergent multi-step strategy, integrating distinct heterocyclic, alicyclic, and aromatic components. The sequence initiates with the preparation of the cyclohexyl-oxadiazole precursor, where 1-cyanocyclohexane-1-carboxylic acid undergoes activation via ethyl chloroformate, followed by coupling with cyclopropanecarboxylic acid hydrazide to form an acylhydrazide intermediate. Subsequent cyclodehydration using phosphorus oxychloride (POCl₃) at 85°C furnishes 5-(1-cyclohexyl)-3-cyclopropyl-1,2,4-oxadiazole with 82% yield [1] [10]. Parallelly, 3,4-difluorobenzoic acid is activated via thionyl chloride to generate 3,4-difluorobenzoyl chloride. The final amide coupling employs peptide-coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, achieving 78–85% yield [8]. Alternative routes involving direct nucleophilic substitution of the oxadiazole-cyclohexylamine with the benzoyl chloride are less efficient (<60%) due to steric hindrance from the cyclohexyl group [1].
Table 1: Yield Optimization in Key Synthetic Steps
Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) |
---|---|---|---|
Oxadiazole Cyclization | POCl₃, 85°C, 4h | 82 | 97 |
Benzamide Formation (EDC/HOBt) | EDC, HOBt, DCM, rt, 12h | 85 | 99 |
Benzamide Formation (DCC) | Dicyclohexylcarbodiimide (DCC), rt, 24h | 72 | 92 |
Regioselective incorporation of the cyclopropyl group into the 1,2,4-oxadiazole ring relies on steric and electronic modulation to prevent undesired isomeric byproducts (e.g., 5-cyclopropyl-3-cyclohexyl oxadiazole). The 3-position of the oxadiazole is preferentially functionalized with cyclopropane due to the lower steric demand of cyclopropanecarboxylic acid hydrazide compared to bulkier nucleophiles. Nuclear magnetic resonance (NMR) studies confirm exclusive formation of the 3-cyclopropyl isomer, evidenced by the absence of cross-peaks between the cyclopropyl protons and the cyclohexyl group in 2D correlation spectroscopy (COSY) spectra [4] [6]. Microwave-assisted cyclization (100W, 120°C) enhances regioselectivity to >30:1 while reducing reaction time to 20 minutes. The cyclopropyl ring remains intact under these conditions, with no ring-opening or degradation observed via gas chromatography-mass spectrometry (GC-MS) analysis [1] [10]. Computational studies (density functional theory, DFT) indicate that the activation barrier for 5-cyclopropyl isomer formation is 8.3 kcal/mol higher than for the 3-substituted product, rationalizing the observed selectivity [6].
Palladium-catalyzed methodologies enable late-stage diversification of the benzamide moiety, particularly for introducing the 3,4-difluoro motif. Suzuki-Miyaura coupling of 3-bromo-4-fluorobenzoic acid esters with potassium cyclopropyltrifluoroborate using bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) provides 3-cyclopropyl-4-fluorobenzoic acid precursors. However, direct coupling of preformed benzamides is impeded by catalyst poisoning from the amide carbonyl [2] [5] [7]. Buchwald-Hartwig amination proves more effective for amino-substituted analogs, though irrelevant to the difluoro target. For 3,4-difluorobenzamide synthesis, palladium-catalyzed carbonylation of 3,4-difluoroiodobenzene with carbon monoxide (1 atm) and ammonium formate in dimethylformamide (DMF) at 100°C yields the carboxylic acid precursor with 90% conversion, circumventing ester hydrolysis steps [2]. Ligand screening reveals Xantphos as superior to triphenylphosphine or BINAP for minimizing defluorination side products (<2% vs. 8–15%) [5].
Table 2: Ligand Screening in Pd-Catalyzed Benzamide Precursor Synthesis
Ligand | Catalyst System | Conversion (%) | Defluorination Byproduct (%) |
---|---|---|---|
Xantphos | Pd(OAc)₂/Xantphos | 95 | <2 |
BINAP | PdCl₂(BINAP) | 87 | 8 |
Triphenylphosphine | PdCl₂(PPh₃)₂ | 78 | 15 |
DPEPhos | Pd₂(dba)₃/DPEPhos | 92 | 3 |
The nucleophilic displacement reaction between 5-(1-aminocyclohexyl)-3-cyclopropyl-1,2,4-oxadiazole and 3,4-difluorobenzoyl chloride is highly sensitive to solvent polarity and catalyst choice. Polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile afford moderate yields (60–70%) but require stoichiometric N,N-diisopropylethylamine (DIPEA) as an acid scavenger. Catalytic 4-dimethylaminopyridine (DMAP, 10 mol%) in dichloromethane boosts yields to 85–90% by accelerating acyl transfer without epimerization at the chiral cyclohexyl center [8]. Solvent screening identifies dichloromethane as optimal due to its balance of polarity and low nucleophilicity, minimizing oxadiazole ring decomposition observed in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) [1] [10]. Temperature control is critical: reactions conducted above 25°C show 15–20% degradation via intramolecular nucleophilic attack of the oxadiazole nitrogen on the benzoyl carbonyl, detected via liquid chromatography-mass spectrometry (LC-MS) as a benzoxazine byproduct [8].
Table 3: Solvent and Catalyst Impact on Amide Coupling Efficiency
Solvent | Catalyst (10 mol%) | Reaction Temp (°C) | Yield (%) | Byproduct Formation (%) |
---|---|---|---|---|
Dichloromethane | DMAP | 25 | 88 | <5 |
THF | DMAP | 25 | 72 | 8 |
Acetonitrile | None | 25 | 65 | 12 |
DMF | DMAP | 25 | 58 | 25 |
Dichloromethane | Pyridine | 0 | 78 | 7 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7